molecular formula C10H7N3O4 B11759590 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid

2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid

Cat. No.: B11759590
M. Wt: 233.18 g/mol
InChI Key: HISPXWSTPJFDDI-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is a compound that features a triazole ring attached to a benzene ring with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid typically involves the reaction of a benzene derivative with a triazole compound. One common method involves the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is structurally similar but lacks the additional carboxylic acid group.

    1,4-bis(1H-1,2,4-triazol-1-yl)methylbenzene: This compound features two triazole rings attached to a benzene ring.

Uniqueness

2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is unique due to the presence of both the triazole ring and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)terephthalic acid

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-1-2-7(10(16)17)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17)

InChI Key

HISPXWSTPJFDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O

Origin of Product

United States

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